Octahydro-4,7-methano-1H-indene-5-carboxylic acid
Overview
Description
Octahydro-4,7-methano-1H-indene-5-carboxylic acid: is a chemical compound with the molecular formula C11H16O2 It is a derivative of indene, characterized by a bicyclic structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4,7-methano-1H-indene-5-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted indenes.
Scientific Research Applications
Chemistry: Octahydro-4,7-methano-1H-indene-5-carboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound may be utilized in the study of enzyme interactions and metabolic pathways due to its unique structure .
Industry: The compound finds use in the production of specialty chemicals, fragrances, and materials with specific properties, such as high stability and reactivity .
Mechanism of Action
The mechanism by which octahydro-4,7-methano-1H-indene-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group plays a crucial role in binding to active sites, facilitating various biochemical reactions . Pathways involved may include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function .
Comparison with Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
Comparison: Compared to similar compounds, it offers unique advantages in terms of stability and versatility in synthetic and industrial processes .
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decane-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-11(13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPOOSRONAYTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231329 | |
Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85909-52-0 | |
Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85909-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-4,7-methano-1H-indene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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